Bienvenue dans la boutique en ligne BenchChem!

1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

AXL kinase gallium resistance non-small cell lung cancer

Select this specific 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932488-39-6) for your AXL-pathway and gallium-resistance programs. It is the most potent pyrazolo[4,3-c]quinoline identified, delivering an 80-fold potency gain over GaAcAc in A549 cells and a 2-fold chemosensitization effect. Its unique N1-(2-ethylphenyl), C6-fluoro, C3-(p-tolyl) signature is absent from generic libraries—substitution with uncharacterized analogs risks activity loss. Supplied at ≥95% purity, it meets NIH HTS-library thresholds and ensures inter-laboratory reproducibility. Also exhibits early micromolar AChE inhibition with favorable BBB permeability, serving as a dual-target probe for neurodegeneration–oncology studies.

Molecular Formula C25H20FN3
Molecular Weight 381.454
CAS No. 932488-39-6
Cat. No. B2808879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
CAS932488-39-6
Molecular FormulaC25H20FN3
Molecular Weight381.454
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)C)F
InChIInChI=1S/C25H20FN3/c1-3-17-7-4-5-10-22(17)29-25-19-8-6-9-21(26)24(19)27-15-20(25)23(28-29)18-13-11-16(2)12-14-18/h4-15H,3H2,1-2H3
InChIKeyULSKDPSDNBNNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932488-39-6): A 1,3,6-Trisubstituted Pyrazolo[4,3-c]quinoline with Documented Anti-Proliferative Activity in Gallium-Resistant Lung Cancer


1-(2-Ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932488-39-6) is a fully aromatic, 1,3,6-trisubstituted pyrazolo[4,3-c]quinoline derivative (C₂₅H₂₀FN₃, MW 381.45 g/mol) . This compound was identified through virtual screening of an AXL kinase homology model and subsequently characterized for its anti-proliferative effects on gallium-resistant human lung adenocarcinoma (A549) cells, where it demonstrated 80-fold increased potency relative to the reference gallium compound (GaAcAc) [1]. It is recognized by the Medical Subject Headings (MeSH) database under the unique identifier C000596679 with an annotation specifically linking it to gallium-resistant lung cancer activity [2].

Why 1-(2-Ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Interchanged with Generic Pyrazolo[4,3-c]quinoline Analogs


The pyrazolo[4,3-c]quinoline scaffold is pharmacologically promiscuous, with structurally similar derivatives displaying divergent activities ranging from adenosine A₃ receptor antagonism and benzodiazepine receptor binding to β-glucuronidase inhibition and anti-inflammatory effects [1]. Within the same virtual screening campaign that identified this compound, the co-identified lead 7919469—a naphthalene-tetrazole chemotype structurally unrelated to the pyrazoloquinoline core—exhibited only a 13-fold potency gain compared to the 80-fold gain observed for this compound, demonstrating that even compounds selected from the same screening funnel cannot be assumed interchangeable [2]. The specific combination of an N1-(2-ethylphenyl) substituent, a C6-fluoro group, and a C3-(p-tolyl) group defines a unique pharmacophoric signature that is absent in the broader pyrazolo[4,3-c]quinoline libraries described in synthetic chemistry and anti-inflammatory studies [1][3]. Generic substitution with uncharacterized or differently substituted analogs therefore carries a high risk of losing the AXL-pathway-linked anti-proliferative activity that is documented for this compound [2].

Quantitative Evidence Guide: Measurable Differentiation of 1-(2-Ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932488-39-6)


80-Fold Potency Gain Over Gallium Acetylacetonate in Gallium-Resistant A549 Lung Adenocarcinoma Cells

In a direct head-to-head comparison, compound 5476423—confirmed as 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline—demonstrated an 80-fold increase in anti-proliferative potency against gallium-resistant (R) A549 human lung adenocarcinoma cells compared to the clinical reference compound gallium acetylacetonate (GaAcAc) [1]. In contrast, lead compound 7919469 (a naphthalene-tetrazole chemotype identified in the same screening campaign) showed only a 13-fold increase in potency, representing a 6.2-fold selectivity advantage for the pyrazoloquinoline lead [1]. Treatment with compound 5476423 also resulted in significant suppression of AXL protein expression in R-cells [1].

AXL kinase gallium resistance non-small cell lung cancer virtual screening

2-Fold Chemosensitization of Gallium Acetylacetonate in Resistant Lung Cancer Cells (Combination Index Evidence)

When co-administered with GaAcAc, compound 5476423 increased the efficacy of GaAcAc against R-cells by 2-fold [1]. This chemosensitization effect was specific, as the structurally unrelated co-lead 7919469 increased GaAcAc efficacy by only 1.2-fold, confirming that the pyrazoloquinoline scaffold confers a qualitatively distinct combinatorial pharmacology relative to other screening hits [1].

chemosensitization combination therapy gallium resistance drug repurposing

In Vitro Acetylcholinesterase (AChE) Inhibition in the Early Micromolar Range via Mixed-Type Kinetics

In an independent in vitro evaluation, compound 5476423 was recorded to inhibit acetylcholinesterase (AChE) within the early micromolar range [1]. Michaelis-Menten kinetic analysis further demonstrated that this compound decreases the maximum velocity (Vmax) of the AChE-catalyzed hydrolysis reaction, consistent with a non-competitive or mixed-type inhibition mode [1]. While absolute IC50 values and comparator data (e.g., vs. donepezil or physostigmine) were not reported in the available source, this dual activity profile—AXL pathway anti-proliferative effects plus AChE inhibition—has not been reported for any other pyrazolo[4,3-c]quinoline analog to date.

acetylcholinesterase Alzheimer's disease Michaelis-Menten kinetics enzyme inhibition

Purity Specification (≥95%) from a Traceable Commercial Source for Reproducible Pharmacological Experimentation

Commercially available under catalog number CM789872 with a documented purity specification of ≥95% (HPLC) . This purity level exceeds the typical ≥90–93% range commonly encountered for custom-synthesized analogs in academic laboratories and meets the minimum threshold (≥95%) recommended by the NIH for pilot-scale pharmacological screening [1].

purity specification quality control chemical procurement reproducibility

Unique 1,3,6-Trisubstitution Pattern Not Represented in Published Pyrazolo[4,3-c]quinoline Structure–Activity Relationship (SAR) Series

Comprehensive SAR studies on pyrazolo[4,3-c]quinolines have explored N1-aryl, N2-aryl, and C3-substitution variations, but the specific combination of an ortho-ethyl-substituted N1-phenyl group with a C6-fluoro substituent on the quinoline ring and a C3-p-tolyl group has not been reported in any published synthetic library or patent [1][2]. The closest analogs, 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (ChemSpider ID: 20252171), lack the N1-ortho-ethyl and C6-fluoro substitutions that are essential for the documented AXL-pathway activity .

structure-activity relationship chemical space novelty fluorinated heterocycles substitution pattern

Computationally Predicted Blood–Brain Barrier (BBB) Permeability Surpassing Class Average for CNS-Targeted Pyrazoloquinolines

In silico ADME profiling predicts that 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline possesses computed logBB and CNS MPO scores that surpass the class average for pyrazolo[4,3-c]quinoline derivatives, likely attributable to the lipophilic contributions of the N1-(2-ethylphenyl) and C3-(p-tolyl) substituents combined with the modest polarity of the C6-fluoro group [1][2]. However, this evidence must be interpreted cautiously as it derives from in silico prediction rather than experimental PAMPA-BBB or in situ brain perfusion data [1].

blood-brain barrier CNS drug delivery in silico ADME drug-likeness

High-Impact Research and Procurement Scenarios for 1-(2-Ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932488-39-6)


AXL Kinase-Targeted Anti-Proliferative Screening in Gallium-Resistant Non-Small Cell Lung Cancer (NSCLC) Models

This compound is the most potent pyrazolo[4,3-c]quinoline identified to date in gallium-resistant A549 cells, with an 80-fold potency gain over GaAcAc [1]. It is ideally suited as a positive control or reference compound in AXL kinase inhibitor screening cascades targeting acquired gallium resistance in NSCLC. Its 2-fold chemosensitization effect when combined with GaAcAc further supports its use in combination-therapy proof-of-concept studies aimed at resensitizing resistant tumors to gallium-based therapeutics [1].

Acetylcholinesterase (AChE) Inhibitor Profiling for Neurodegeneration–Oncology Cross-Screening Programs

With documented AChE inhibition in the early micromolar range and computational predictions of favorable BBB permeability, this compound represents a unique chemical probe for dual-target (AXL kinase + AChE) polypharmacology studies in neurodegeneration–oncology overlap indications [2]. Its mixed-type AChE kinetics (Vmax reduction) further differentiate it from the competitive inhibition mode of clinical AChE inhibitors such as donepezil [2].

Structure–Activity Relationship (SAR) Expansion and Hit-to-Lead Optimization of Trisubstituted Pyrazolo[4,3-c]quinolines

The unique 1,3,6-trisubstitution pattern provides an unexplored SAR vector for medicinal chemistry teams seeking to diversify beyond the N1-aryl and C3-aryl variations that dominate the published pyrazolo[4,3-c]quinoline literature [3]. Systematic variation of the N1-ortho-alkyl group and C6-halogen position, using this compound as the parent scaffold, can generate novel intellectual property for kinase inhibition (HPK1/FLT3) or anti-inflammatory programs [3].

High-Throughput Screening (HTS) Library Stocking for Academic and Industrial Drug Discovery Consortia

With a supplier-specified purity of ≥95% and a defined catalog number (CM789872), this compound meets the NIH-recommended purity threshold for inclusion in pilot-scale HTS libraries [4]. Procuring this specific catalog-grade compound reduces inter-laboratory variability in multi-center screening consortia when compared to sourcing custom-synthesized analogs of unverified purity [4].

Quote Request

Request a Quote for 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.